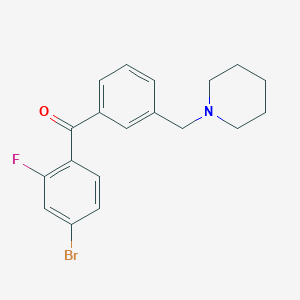

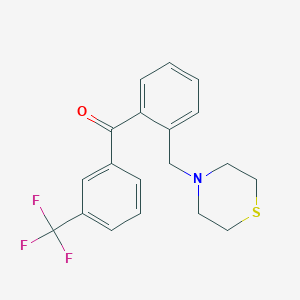

2-硫代吗啉甲基-3'-三氟甲基苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Facile Synthesis and Polymerization of Benzophenone Derivatives

The synthesis of benzophenone derivatives has been explored through various chemical pathways. One such pathway involves the synthesis of the lithium salt of 2,6-difluoro-2'-sulfobenzophenone, which was achieved by reacting 2,6-difluorophenyllithium with 2-sulfobenzoic acid cyclic anhydride in THF at -70°C. This process demonstrates the potential for organolithium chemistry to create functional monomers with fluorine atoms that are activated for nucleophilic aromatic substitution reactions .

Synthesis and Structural Analysis of Benzofuran and Thiophene Derivatives

The synthesis of 2-thiomethylbenzofuran derivatives showcases the versatility of thiol derivatives in chemical reactions. These derivatives were prepared through reactions between 2-methylene-2,3-dihydrobenzofuran-3-ols and various thiol derivatives, with the process being either acid-catalysed or radical-promoted . Additionally, the synthesis of 2,5-dimorpholinyl-3,4-di(p-chlorophenyl)thiophene was achieved by reacting a-(p-chlorothiobenzoyl)-thioformmorpholine with trimethyl phosphite, leading to a compound with a triclinic crystal structure and a thiophene ring where the morpholine adopts a chair conformation .

Chemical Reactions and Cycloadditions Involving Thiophene Derivatives

The reactivity of thiophene derivatives has been further explored through various chemical reactions. For instance, 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene underwent cycloaddition reactions with different reagents to yield benzo[c]thiophene derivatives . Similarly, thiobenzophenone reacted with diazomethane to form thiadiazoline, which upon elimination of N2, generated a nucleophilic 1,3-dipole that underwent cycloadditions with electrophilic C,C multiple bonds .

Antitubercular Activity of Benzothiophene-Triazoles with Various Appendages

The antitubercular activity of novel dibenzo[b,d]thiophene-1,2,3-triazoles appended with piperidine, piperazine, morpholine, and thiomorpholine was evaluated. These compounds were synthesized using azide-alkyne click chemistry and screened for activity against Mycobacterium tuberculosis. The results indicated that the appendages contribute differently to the inhibition of Mycobacterium tuberculosis, with piperazine derivatives showing the most significant activity .

科学研究应用

合成和结构分析

- 已经对相关化合物的合成进行了研究,重点是它们的晶体结构和振动性质。研究包括特定衍生物的合成及其使用 X 射线衍射和 DFT 研究的结构测定,突出了它们在材料科学和结构化学中的潜力 (Sun 等人,2021).

抗菌活性

- 已经合成了一些衍生物以用于其抗菌活性,表明这些化合物具有开发新抗菌剂的潜力。硫代吗啉衍生物的制备和评估证明了它们在对抗微生物耐药性和探索生物活性分子中的应用 (Kardile & Kalyane, 2010).

分子相互作用和络合物形成

- 相关化合物与金属离子的分子络合物的研究探索了它们的化学相互作用和新络合物的形成,有助于理解金属配体相互作用及其在配位化学中的应用 (Preti & Tosi, 1978).

药物化学中的新型结构单元

- 新型桥连双环硫代吗啉的开发展示了这些化合物作为药物化学中结构单元的重要性,为合成具有潜在治疗应用的生物活性分子的合成奠定了基础 (Walker & Rogier, 2013).

未来方向

属性

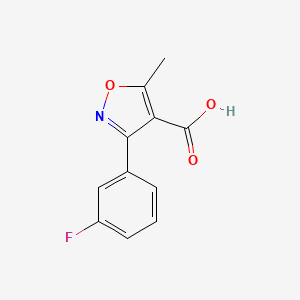

IUPAC Name |

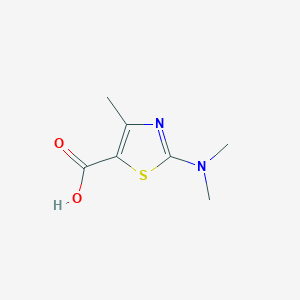

[2-(thiomorpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NOS/c20-19(21,22)16-6-3-5-14(12-16)18(24)17-7-2-1-4-15(17)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXMRNVKDUSHHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643832 |

Source

|

| Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiomorpholinomethyl-3'-trifluoromethylbenzophenone | |

CAS RN |

898782-08-6 |

Source

|

| Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。